molecular formula C24H17Cl2FN2O3 B12015535 5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 618076-11-2

5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12015535
CAS No.: 618076-11-2
M. Wt: 471.3 g/mol
InChI Key: RNGZBVHGIHWGBN-LSDHQDQOSA-N
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Description

5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials may include 3,4-dichlorophenyl derivatives, 3-fluoro-4-methylbenzoyl chloride, and pyridine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the 3,4-dichlorophenyl derivative with the 3-fluoro-4-methylbenzoyl chloride under basic conditions.

    Cyclization: Formation of the pyrrolone ring through intramolecular cyclization.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Studied for its potential use in organic electronics.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Evaluated for its antimicrobial properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Studied for its incorporation into polymeric materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Binding to receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dichlorophenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3,4-dichlorophenyl)-4-(4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the 3-fluoro-4-methylbenzoyl group and the specific substitution pattern on the pyrrolone ring make this compound unique. These structural features may contribute to its distinct biological activities and chemical reactivity.

Properties

CAS No.

618076-11-2

Molecular Formula

C24H17Cl2FN2O3

Molecular Weight

471.3 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H17Cl2FN2O3/c1-13-4-5-16(10-19(13)27)22(30)20-21(15-6-7-17(25)18(26)9-15)29(24(32)23(20)31)12-14-3-2-8-28-11-14/h2-11,21,30H,12H2,1H3/b22-20+

InChI Key

RNGZBVHGIHWGBN-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)O)F

Origin of Product

United States

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